7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid
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Overview
Description
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the fluorine atoms: Fluorination is usually carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to ensure selective fluorination.
Attachment of the fluorenylmethoxycarbonyl (Fmoc) group: This step involves the reaction of the bicyclic intermediate with Fmoc chloride in the presence of a base like triethylamine to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: Its fluorinated structure can impart desirable properties such as increased stability and hydrophobicity to materials.
Mechanism of Action
The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
Uniqueness
What sets 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid apart is its unique bicyclic structure combined with the presence of fluorine atoms. This combination can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H21F2NO5 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C23H21F2NO5/c24-23(25)14-9-26(12-22(23,20(27)28)13-30-10-14)21(29)31-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28) |
InChI Key |
CXLMJGSQCSZURG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2(F)F)(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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